molecular formula C11H14FNSi B13978560 2-Fluoro-3-((trimethylsilyl)ethynyl)aniline

2-Fluoro-3-((trimethylsilyl)ethynyl)aniline

Cat. No.: B13978560
M. Wt: 207.32 g/mol
InChI Key: PEXBTYLTNJDSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-((trimethylsilyl)ethynyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluoro group at the second position and a trimethylsilyl-ethynyl group at the third position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed coupling reaction. The general synthetic route involves the reaction between 2-fluoro-3-iodoaniline and trimethylsilylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.

Reaction Conditions:

    Catalyst: Palladium(II) chloride (PdCl2)

    Base: Triethylamine (TEA)

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature

    Time: Overnight

The reaction mixture is stirred at room temperature overnight, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, including catalyst loading, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-((trimethylsilyl)ethynyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted aniline derivatives.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-Fluoro-3-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-((trimethylsilyl)ethynyl)aniline in chemical reactions involves the activation of the aniline ring through the electron-withdrawing effects of the fluoro and trimethylsilyl-ethynyl groups. This activation facilitates nucleophilic substitution and other reactions on the aromatic ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the trimethylsilyl-ethynyl group, making it less reactive in certain cross-coupling reactions.

    3-((Trimethylsilyl)ethynyl)aniline: Lacks the fluoro group, affecting its electronic properties and reactivity.

    2-Fluoro-4-((trimethylsilyl)ethynyl)aniline: Similar structure but with the trimethylsilyl-ethynyl group at the fourth position, leading to different reactivity and applications.

Uniqueness

2-Fluoro-3-((trimethylsilyl)ethynyl)aniline is unique due to the combined presence of both the fluoro and trimethylsilyl-ethynyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C11H14FNSi

Molecular Weight

207.32 g/mol

IUPAC Name

2-fluoro-3-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C11H14FNSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,13H2,1-3H3

InChI Key

PEXBTYLTNJDSJR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=CC=C1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.